4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to improve advanced compounds . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to have various pharmacological properties, suggesting they can have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of thiophene derivatives .
Preparation Methods
The synthesis of 4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method involves the bromination of thiophene followed by amide formation through coupling reactions. The Suzuki-Miyaura coupling reaction is often employed for the formation of carbon-carbon bonds in the synthesis of such complex molecules . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
4-bromo-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Lacks the bromine and additional thiophene rings, making it less complex.
4-bromo-2-thiophenecarboxamide: Similar but lacks the additional thiophene rings.
Thiophene-3-carboxamide: Another simpler derivative with different substitution patterns
The uniqueness of this compound lies in its complex structure, which provides unique chemical and biological properties that are not observed in simpler thiophene derivatives.
Properties
IUPAC Name |
4-bromo-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS3/c15-10-6-12(20-8-10)14(17)16-13(9-3-5-18-7-9)11-2-1-4-19-11/h1-8,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYNDEZYLLCBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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